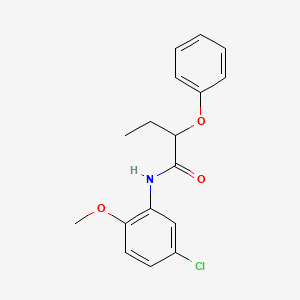

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

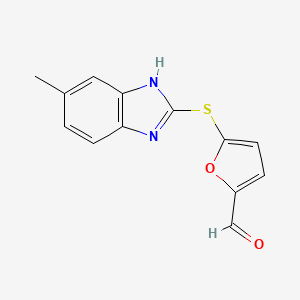

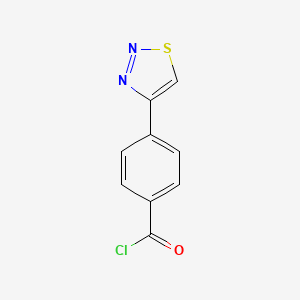

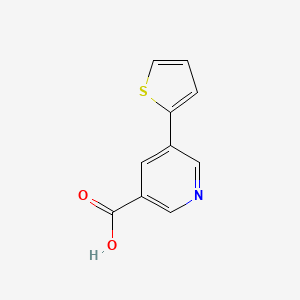

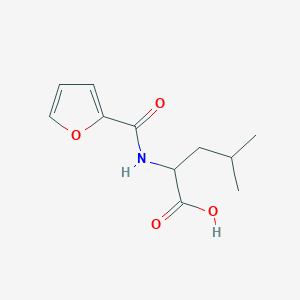

4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through several methods. For instance, 1,3,4-thiadiazoles can be synthesized by the amidation of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoles with substituted benzoyl chloride . Another method involves the [3 + 2] cycloaddition of α-enolicdithioesters with tosyl azide under solvent-free conditions to yield 1,2,3-thiadiazoles . Additionally, 1,3,4-thiadiazoles can be obtained from amino acids and benzoyl chloride . These methods highlight the versatility of thiadiazole synthesis, which can be tailored to produce a variety of substituted derivatives, including the 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can influence the physical and chemical properties of the compounds. For example, the presence of different substituents on the thiadiazole ring can affect the molecule's aggregation interactions, as observed in spectroscopic studies . The structure of these compounds is often confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, they can participate in coupling reactions with aromatic diazonium chloride , and they can be transformed into different heterocyclic compounds through reactions with hydrazonoyl halides . These reactions allow for the synthesis of a wide range of heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain characteristics such as potential biological activity, as seen in the synthesis of compounds with cytotoxic activity against human cancer cell lines . Solvent effects can also play a role in the molecular aggregation of these compounds, which can be studied using spectroscopic methods . The reactivity of the thiadiazole ring allows for the formation of various derivatives with different substituents, which can be designed for specific applications .

Applications De Recherche Scientifique

Photovoltaic Materials

- Field : Material Science

- Application : The 1,2,3-thiadiazol-4-yl group is used in the synthesis of various photovoltaic materials . These materials are used in devices like dye-sensitized solar cells and organic light emitting diodes (OLEDs) .

- Method : The synthesis involves nucleophilic substitution with morpholine .

- Results : The newly synthesized compound’s structure was established using elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Synthesis of Schiff Bases

- Field : Organic Chemistry

- Application : The 1,2,3-thiadiazol-4-yl group is used in the synthesis of Schiff bases . These bases exhibit luminescence and are used in immunochemical analysis and photodynamic therapy .

- Method : The synthesis involves the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine .

- Results : The reaction resulted in the synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .

Antimicrobial Agents

- Field : Pharmacology

- Application : The 1,3,4-thiadiazole moiety, which is structurally similar to 1,2,3-thiadiazol-4-yl, has various biological activities including antimicrobial activity .

- Method : Specific methods of application or experimental procedures were not detailed in the source .

- Results : Some drugs with the thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .

Anticancer, Antimicrobial and Antioxidant Agents

- Field : Pharmacology

- Application : Compounds with the 1,3,4-oxadiazole/thiadiazole ring, similar to 1,2,3-thiadiazol-4-yl, have been synthesized and evaluated for their anticancer, antimicrobial, and antioxidant potential .

- Method : The synthesis involved mixing semi/thio carbazides and sodium acetate with water, stirring well, and then adding aldehydes in methanol at room temperature .

- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

Antinociceptive Agents

- Field : Pharmacology

- Application : New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .

- Method : The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests .

- Results : Some compounds increased the reaction times of mice in the hot-plate and tail-clip tests, indicating centrally mediated antinociceptive activity . Other compounds significantly decreased the number of writhing behavior, indicating peripherally mediated antinociceptive activity .

Photovoltaic Applications

- Field : Material Science

- Application : Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Anticancer, Antimicrobial and Antioxidant Agents

- Field : Pharmacology

- Application : Compounds with the 1,3,4-oxadiazole/thiadiazole ring, similar to 1,2,3-thiadiazol-4-yl, have been synthesized and evaluated for their anticancer, antimicrobial, and antioxidant potential .

- Method : The synthesis involved mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .

- Results : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

Antihypertensive and Multiple Sclerosis Treatment

- Field : Pharmacology

- Application : 1,2,5-Thiadiazoles are well-studied heterocycles with numerous applications in medicinal chemistry and materials science . Examples of 1,2,5-thiadiazole-containing drugs are the antihypertensive drug Timolol and Tizanidine used in the treatment of multiple sclerosis .

- Method : Specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of these drugs has shown effectiveness in treating hypertension and multiple sclerosis .

Propriétés

IUPAC Name |

4-(thiadiazol-4-yl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWMNJQWMQKRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380090 |

Source

|

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride | |

CAS RN |

465513-98-8 |

Source

|

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-hydroxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B1305868.png)

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)